[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13534017
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-10-6-4-9(5-7-10)15-11(17)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,17)(H,16,18) |
| Standard InChI Key | OJSHJRFALFBYCL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN |
Introduction
[4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound with a molecular weight of 271.36 g/mol . This compound is characterized by its specific chemical structure, which includes a cyclohexyl ring, an amino-acetylamino group, and a carbamic acid tert-butyl ester moiety. The presence of these functional groups suggests potential applications in organic synthesis and pharmaceutical chemistry.
Synthesis and Preparation
While specific synthesis methods for [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester are not detailed in the available literature, similar compounds often involve reactions such as carbamation or esterification. For instance, carbamic acid tert-butyl esters can be synthesized through the reaction of amines with tert-butyl chloroformate in the presence of a base.
Biological and Pharmaceutical Applications
Although direct biological or pharmaceutical applications of [4-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester are not well-documented, compounds with similar structures often exhibit potential in drug development. For example, carbamic acid esters are used as prodrugs or intermediates in the synthesis of active pharmaceutical ingredients due to their ability to protect functional groups during synthesis.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Weight | 271.36 g/mol |
| Rotatable Bond Count | 5 |
| Exact Mass | 271.18959167 |
Given the limited specific research findings on this compound, it is essential to consider broader trends in organic chemistry and pharmaceutical research. Compounds with carbamic acid ester moieties are often explored for their potential in drug design due to their versatility in protecting and modifying functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume